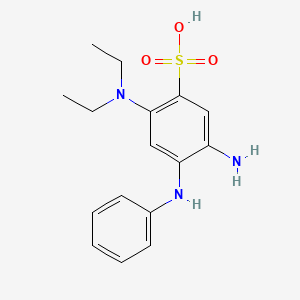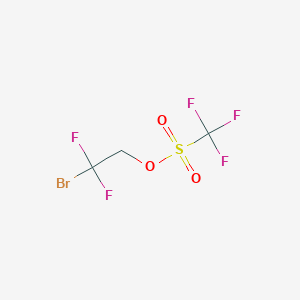
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as PF-04895162, is a small molecule inhibitor that has been gaining attention in the scientific research community for its potential applications in various fields.
科学的研究の応用
Antifungal Activity
Research has explored the antifungal properties of related urea derivatives. For example, compounds with similar structures have been evaluated for their fungitoxic action against fungi such as A. niger and F. oxyporum, demonstrating the potential for agricultural applications in controlling fungal infections (Mishra, Singh, & Wahab, 2000).
Antioxidant Activity
Urea derivatives have also been synthesized and evaluated for their antioxidant activity. The structural features of these compounds play a significant role in their ability to scavenge free radicals, suggesting their potential use in medicinal chemistry for the development of antioxidant therapies (George et al., 2010).
CNS Agents
Another area of research involves the development of central nervous system (CNS) agents from N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas. These compounds have demonstrated anxiolytic activity and muscle-relaxant properties in pharmacological screenings, indicating their potential in creating new treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, has shown promising antibacterial activity. These findings suggest the potential of such compounds in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticholinesterase and Antioxidant Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and found to exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Their activities suggest potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease, and their antioxidant properties further enhance their therapeutic potential (Kurt et al., 2015).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O2/c14-10-8-9(3-4-11(10)15)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZSDIVHHPQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

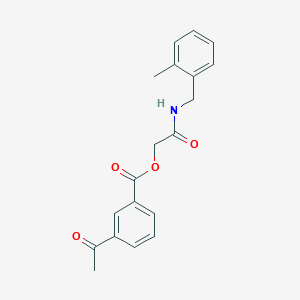
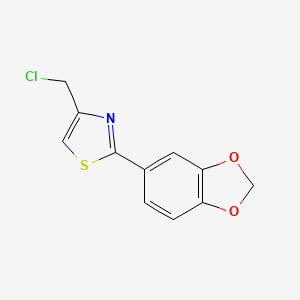
![4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2656449.png)

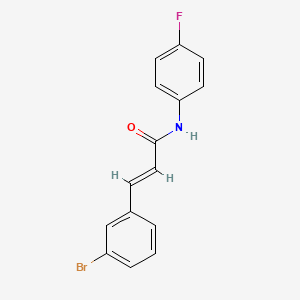
![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
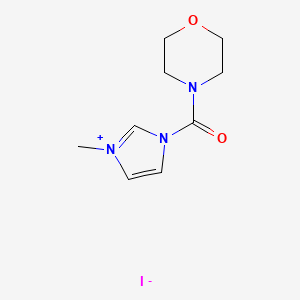
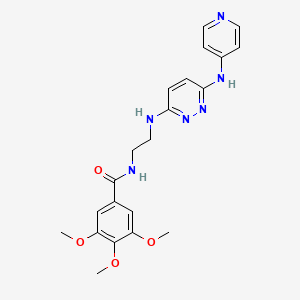
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)
